molecular formula C20H26N4O2 B2931770 4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}-N-(propan-2-yl)piperidine-1-carboxamide CAS No. 2379996-03-7

4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}-N-(propan-2-yl)piperidine-1-carboxamide

Cat. No.: B2931770
CAS No.: 2379996-03-7
M. Wt: 354.454
InChI Key: HUDUTULXUHVQKL-UHFFFAOYSA-N
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Description

4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}-N-(propan-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}-N-(propan-2-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the phenyl group, and the incorporation of the piperidine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}-N-(propan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}-N-(propan-2-yl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}-N-(propan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Phenylpyrimidin-4-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide
  • 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

Uniqueness

4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}-N-(propan-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(6-phenylpyrimidin-4-yl)oxymethyl]-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15(2)23-20(25)24-10-8-16(9-11-24)13-26-19-12-18(21-14-22-19)17-6-4-3-5-7-17/h3-7,12,14-16H,8-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDUTULXUHVQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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